

Comparison of Analytical Techniques for 2-Bromo-3,5-dinitropyridine Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitropyridine

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The structural elucidation of **2-bromo-3,5-dinitropyridine** and its derivatives is crucial for understanding their chemical reactivity and potential applications in fields such as pharmaceuticals and materials science. While X-ray crystal structure analysis stands as the definitive method for determining the solid-state arrangement of atoms, other techniques provide complementary information about the electronic and vibrational properties of these molecules. This guide compares X-ray crystallography with spectroscopic and computational methods.

Data Presentation: A Comparative Overview

The following table summarizes the key crystallographic parameters for a related compound, 2-bromo-5-nitropyridine, which serves as a reference for what can be expected for **2-bromo-3,5-dinitropyridine** derivatives. This data is essential for understanding the precise three-dimensional structure.

Table 1: Crystallographic Data for 2-Bromo-5-nitropyridine^[1]

Parameter	Value
CCDC Number	989200
Empirical Formula	C ₅ H ₃ BrN ₂ O ₂
Formula Weight	202.99
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	3.85
b (Å)	15.35
c (Å)	10.35
β (°)	95.0
Volume (Å ³)	610
Z	4

Note: Data for **2-bromo-3,5-dinitropyridine** is not publicly available. The data for the closely related 2-bromo-5-nitropyridine is presented as a representative example.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful technique that provides the precise arrangement of atoms in a crystalline solid.

Methodology:

- **Crystal Growth:** Suitable single crystals of the **2-bromo-3,5-dinitropyridine** derivative are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).

- **Data Collection:** A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Spectroscopic Analysis: FT-IR and FT-Raman

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.

Methodology:

- **Sample Preparation:** For Fourier-Transform Infrared (FT-IR) spectroscopy, the sample is typically prepared as a KBr pellet. For Fourier-Transform (FT)-Raman spectroscopy, the sample is placed in a capillary tube.
- **Data Acquisition:**
 - **FT-IR:** The spectrum is recorded using an FT-IR spectrometer, typically in the range of $4000\text{-}400 \text{ cm}^{-1}$.
 - **FT-Raman:** The spectrum is obtained using an FT-Raman spectrometer with a near-infrared laser excitation (e.g., 1064 nm) to reduce fluorescence.
- **Data Analysis:** The observed vibrational frequencies are assigned to specific functional groups and vibrational modes of the molecule. These experimental frequencies can be compared with theoretical calculations for a more detailed assignment.^{[2][3]}

Computational Analysis: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, allows for the theoretical investigation of molecular structure, electronic properties, and vibrational frequencies.

Methodology:

- **Model Building:** The 3D structure of the **2-bromo-3,5-dinitropyridine** derivative is built using molecular modeling software.
- **Geometry Optimization:** The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).^{[2][3]}
- **Frequency Calculations:** Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.
- **Property Calculations:** Other properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution can be calculated to understand the molecule's reactivity and intermolecular interactions.

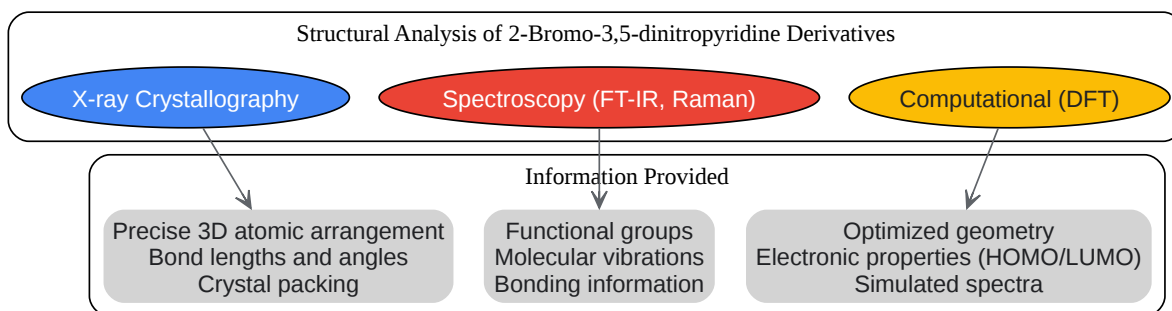
Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and a comparison of the different analytical techniques.



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Caption: Experimental workflow for X-ray crystal structure analysis.



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Caption: Comparison of information from different analytical techniques.

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